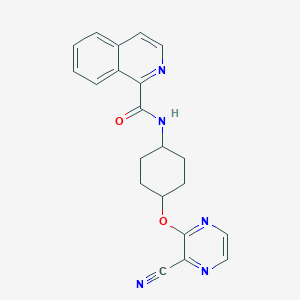
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound with potential applications in various fields, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement, combining elements of isoquinoline and pyrazine derivatives, which can impart unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:
Preparation of the pyrazine derivative: : This usually involves the nitration of pyrazine followed by subsequent reduction and substitution reactions to introduce the cyano group.
Cyclohexyl group attachment: : The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone and suitable reagents.
Isoquinoline attachment: : The isoquinoline moiety is synthesized separately and then coupled with the intermediate product formed from the previous steps.
Final coupling: : The final product is obtained by coupling the cyano-substituted pyrazine-cyclohexyl intermediate with isoquinoline using specific coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidation of specific functional groups can modify the compound's reactivity and biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, thereby affecting its pharmacological properties.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents and enhance its activity or modify its solubility.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminium hydride.
Substitution reagents: : Such as halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the cyclohexyl and isoquinoline moieties, leading to derivatives with potentially varied pharmacological activities.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide finds applications in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials or as a precursor in the synthesis of specialized chemicals.
Mecanismo De Acción
The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes within the body, potentially inhibiting or modulating their activity.
Pathways Involved: : Affecting cellular signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-amine
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-2-carboxamide
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carbonitrile
Unique Characteristics
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is distinguished by its specific substitution pattern and the presence of both isoquinoline and pyrazine moieties, which may impart unique biological activities compared to its analogs.
Wouldn't it be fascinating to see how this compound is further developed in the scientific community?
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRKMRLMYRXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)
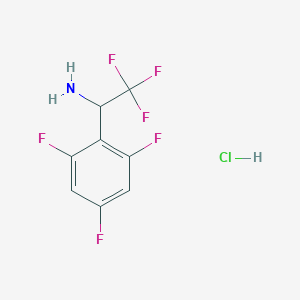
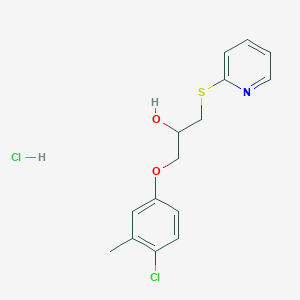
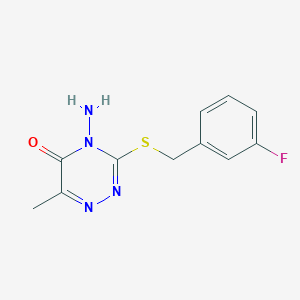
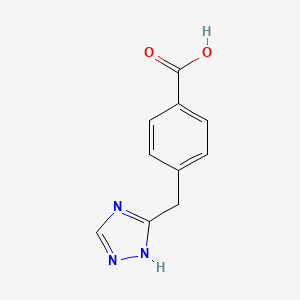
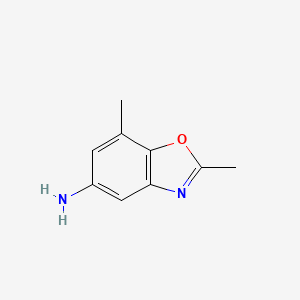
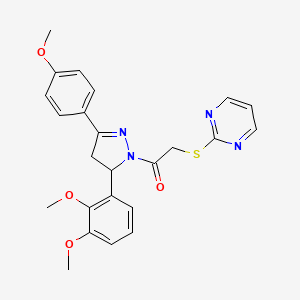
![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2945757.png)
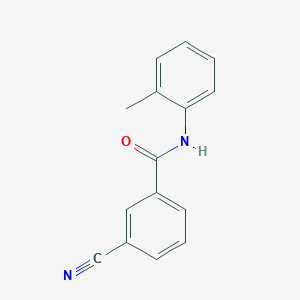
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2945760.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2945762.png)
